molecular formula C23H17ClN4O4S B11208996 N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide

N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B11208996
M. Wt: 480.9 g/mol
InChI Key: MEJYWTCIAWAFGV-UHFFFAOYSA-N
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Description

1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, substituted with a 2-chlorophenyl oxadiazole and an ethoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 2-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with Thienopyrimidine Core: The oxadiazole intermediate is then coupled with a thienopyrimidine derivative through a nucleophilic substitution reaction.

    Introduction of the Ethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is unique due to its combination of the thienopyrimidine core with the oxadiazole and ethoxyphenyl groups. This unique structure imparts distinct electronic and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H17ClN4O4S

Molecular Weight

480.9 g/mol

IUPAC Name

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H17ClN4O4S/c1-2-31-15-9-7-14(8-10-15)28-22(29)20-18(11-12-33-20)27(23(28)30)13-19-25-21(26-32-19)16-5-3-4-6-17(16)24/h3-12H,2,13H2,1H3

InChI Key

MEJYWTCIAWAFGV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl

Origin of Product

United States

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